![molecular formula C22H22N6O B2577516 N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946369-59-1](/img/structure/B2577516.png)
N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22N6O and its molecular weight is 386.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H17N5O2 with a molecular weight of approximately 311.339 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets, particularly kinases.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of phenylpyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). Some derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM against key targets such as EGFR and VGFR2 .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
5i | HCT116 | 7.60 | Induces apoptosis and inhibits cell migration |
Other | HePG-2 | Variable | Various kinase inhibition |
2. Kinase Inhibition
The compound has shown inhibitory effects on various kinases, which are crucial in cancer progression and treatment resistance. Notably, it acts on EGFR and VGFR2 pathways, which are often overactive in tumors. The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to ATP allows for effective binding to kinase domains, making it a promising candidate for drug development targeting these pathways .
Case Study 1: In Vivo Efficacy
In a xenograft model using MCF-7 cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. The study demonstrated that the compound not only reduced tumor size but also induced apoptosis in cancer cells through caspase activation pathways.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that modifications to the morpholine group enhanced the compound's affinity for its targets. Substituting different groups at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold resulted in varying degrees of potency against CDK1 and CDK2 kinases, underscoring the importance of structural optimization in drug design .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound disrupts cell cycle progression leading to G1 arrest.
- Induction of Apoptosis: It activates apoptotic pathways resulting in increased caspase activity.
- Targeting Kinase Signaling: By inhibiting key kinases involved in tumor growth and survival, it effectively reduces cancer cell viability.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-16-7-5-6-10-19(16)24-20-18-15-23-28(17-8-3-2-4-9-17)21(18)26-22(25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBGRTJNMVWVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.